[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea
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Description
“[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea” is a chemical compound with the CAS Number: 2172288-15-0. It has a molecular weight of 152.24 and its IUPAC name is N-carbamothioyl-S-methylmethanesulfinamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C3H8N2OS2/c1-8(2,6)5-3(4)7/h1H2,2H3,(H3,4,5,6,7) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Contact and Photocontact Sensitivity
Thiourea derivatives, including dimethylthiourea, have been identified as allergens causing contact dermatitis, particularly among individuals exposed to diazo-sensitized paper or adhesive tape. This highlights the occupational health considerations related to the use of these compounds in industrial settings (Dooms-Goossens et al., 1987).
Gold Leaching in Mining
Research has explored the use of thiourea, including its derivatives, as an alternative to cyanide for the extraction of gold from ore. Thiourea has been found to be a potential complexing reagent that could offer a less toxic and environmentally damaging method for gold leaching, demonstrating the compound's utility in mineral processing and extractive metallurgy (Li & Miller, 2006).
Chemosensing Applications
Thiourea and its derivatives have been utilized in the development of highly sensitive and selective chemosensors. These chemosensors are capable of detecting a variety of anions and neutral analytes in environmental, biological, and agricultural samples, showcasing the versatility of thiourea derivatives in analytical chemistry (Al-Saidi & Khan, 2022).
Photocatalytic Oxidation
The photocatalytic treatment of sulfur compounds, such as dimethyl sulfide, has been investigated for air purification purposes. Thiourea derivatives play a role in these processes by participating in the oxidation of reduced sulfur compounds, thereby mitigating their malodorous effects in industrial and water treatment plants (Cantau et al., 2007).
Medicinal and Biological Roles
Intracellular concentrations of dimethyl sulfoxide (DMSO), related to thiourea, have been found to exceed those of other sulfur compounds in marine environments, suggesting a potential biological role for DMSO. This could include functions as a cryoprotectant, osmoregulator, electrolyte modifier, and free-radical scavenger, indicating the complex biological significance of thiourea derivatives and related compounds (Lee & de Mora, 1999).
Properties
IUPAC Name |
[dimethyl(oxo)-λ6-sulfanylidene]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS2/c1-8(2,6)5-3(4)7/h1-2H3,(H2,4,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCCRQOYSIXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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